molecular formula C15H17NO B8309591 2-(3-Methoxy-phenyl)-2-phenyl-ethylamine

2-(3-Methoxy-phenyl)-2-phenyl-ethylamine

Cat. No.: B8309591
M. Wt: 227.30 g/mol
InChI Key: RKTQBXBAEFWMTJ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-phenyl)-2-phenyl-ethylamine is a substituted ethylamine derivative featuring two aromatic rings: a phenyl group and a 3-methoxyphenyl group attached to the ethylamine backbone.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-phenylethanamine

InChI

InChI=1S/C15H17NO/c1-17-14-9-5-8-13(10-14)15(11-16)12-6-3-2-4-7-12/h2-10,15H,11,16H2,1H3

InChI Key

RKTQBXBAEFWMTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CN)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The following table compares key structural and functional attributes of 2-(3-Methoxy-phenyl)-2-phenyl-ethylamine with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity/Application Reference
This compound C₁₅H₁₇NO 227.30 g/mol 3-Methoxyphenyl, Phenyl Potential CNS modulation (inferred)
Venlafaxine (Compound 4 in ) C₁₇H₂₇NO₂ 277.40 g/mol 4-Methoxyphenyl, 1-Hydroxycyclohexyl SNRI (serotonin-norepinephrine reuptake inhibitor)
2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine C₁₄H₁₄FNO₂S 279.33 g/mol 4-Fluorobenzenesulfonyl Irritant (no direct activity reported)
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)-phenylamine C₁₅H₁₅F₃N₂O₂ 312.29 g/mol 2-Methoxy-4-methylphenoxy, CF₃ Unknown (structural herbicide analog)
2-(1H-Indol-3-yl)-2-phenyl-ethylamine C₁₆H₁₆N₂ 236.31 g/mol Indole, Phenyl Potential serotonin receptor modulation

Key Observations :

  • Substituent Effects: The 3-methoxy group in the target compound may enhance lipophilicity and CNS penetration compared to sulfonyl or halogenated analogs (e.g., ’s sulfonyl derivative).
  • Pharmacological Profiles: Venlafaxine, a 4-methoxyphenyl derivative, demonstrates dual reuptake inhibition of serotonin and norepinephrine, suggesting that methoxy positioning (para vs. meta) affects selectivity . The absence of a hydroxycyclohexyl group in the target compound may reduce SNRI activity.
  • Structural Flexibility : Replacement of the phenyl group with indole () introduces heterocyclic diversity, which could shift activity toward serotonin receptor targets .

Physicochemical Properties

Comparative physicochemical data highlight how structural variations influence properties critical to drug-likeness:

Property This compound Venlafaxine 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine
Molecular Weight 227.30 g/mol 277.40 g/mol 279.33 g/mol
Predicted Boiling Point N/A N/A 459.9±45.0 °C
Density N/A N/A 1.286±0.06 g/cm³
LogP (Lipophilicity) Estimated ~3.5 (moderate) 2.7 ~2.9 (lower due to sulfonyl)

Insights :

  • Venlafaxine’s lower LogP aligns with its clinical use as an orally bioavailable SNRI, suggesting that the target compound’s higher lipophilicity may require optimization for pharmacokinetics .

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